molecular formula C9H10N2 B2421003 4-Aminophenylpropanenitrile CAS No. 10139-91-0

4-Aminophenylpropanenitrile

Cat. No. B2421003
CAS RN: 10139-91-0
M. Wt: 146.193
InChI Key: UNJNPBSWRQIBGH-UHFFFAOYSA-N
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Description

4-Aminophenylpropanenitrile is a chemical compound used in scientific research . It exhibits fascinating properties, enabling its application in various fields.


Synthesis Analysis

A study on the synthesis of 4-Aminophenylacetic Acid using Nitrilase activity of whole cells of Alcaligenes faecalis MTCC 12629 has been reported . The study dealt with the conversion of 4-aminophenylacetonitrile to 4-aminophenylacetic acid by nitrilase enzyme .


Chemical Reactions Analysis

4-Aminoantipyrine is widely used as an analytical reagent for the estimation of phenol . Phenolic compounds are determined by buffering the sample to a pH of 10.0 and adding 4-aminoantipyrine to produce a yellow or amber-colored complex in the presence of ferricyanide ion .

properties

IUPAC Name

3-(4-aminophenyl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,1-2,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJNPBSWRQIBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminophenylpropanenitrile

CAS RN

10139-91-0
Record name 3-(4-aminophenyl)propanenitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

3-(4-Nitrophenyl)propionitrile (740 mg, 4.2 mmol) was dissolved in methanol (100 mL), 10% Pd/C was added and the mixture was shaken under a hydrogen atmosphere (50 psi) at room temperature for 30 minutes. The mixture was filtered through Celite, and washed with 20 mL of methanol. The combined organic solvent was concentrated under reduced pressure to give crude materials which was further purified by flash column chromatography (Ethyl acetate:Hexanes 1:1) to yield 520 mg of 3-(4-Aminophenyl)propionitrile as a light yellow oil. 1H NMR (DMSO-d6): δ 6.91-6.88 (d, J=9.0 Hz, 2H), 6.49-6.46 (d, J=9.0 Hz, 2H), 4.92 (s, 2H), 2.66 (s, 4H).
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